molecular formula C23H37N3O3 B15084827 N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

Cat. No.: B15084827
M. Wt: 403.6 g/mol
InChI Key: BEWHREBBOUBYNL-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide typically involves the condensation of 3-hydroxybenzaldehyde with a hydrazine derivative, followed by the acylation of the resulting hydrazone with tetradecanoic acid chloride. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation and acylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aliphatic chain can undergo substitution reactions, particularly at the terminal positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-3-(4-Hydroxyphenyl)-2-propenoyl]tyrosine
  • N-[2-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

Uniqueness

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This differentiates it from other similar compounds that may have shorter chains or different functional groups, affecting their solubility, reactivity, and biological activity.

Properties

Molecular Formula

C23H37N3O3

Molecular Weight

403.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C23H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(28)24-19-23(29)26-25-18-20-14-13-15-21(27)17-20/h13-15,17-18,27H,2-12,16,19H2,1H3,(H,24,28)(H,26,29)/b25-18+

InChI Key

BEWHREBBOUBYNL-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.